6-Fluoroquinazoline

Vue d'ensemble

Description

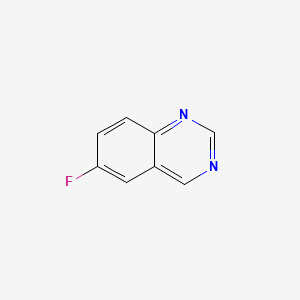

6-Fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family It is characterized by the presence of a fluorine atom at the sixth position of the quinazoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. The reaction proceeds under reflux conditions, leading to the formation of the quinazoline ring with a fluorine atom at the sixth position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoroquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can yield dihydroquinazolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

Activité Biologique

6-Fluoroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its applications in cancer treatment, anticonvulsant properties, and potential mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Research has shown that modifications to the quinazoline core can significantly influence its efficacy against various biological targets.

Key Findings

- NSCLC Treatment : Analogues of this compound have been identified as promising candidates for treating non-small cell lung cancer (NSCLC). The presence of a fluorine atom at specific positions on the benzyl group enhances the activity against EGFR-mutant NSCLC cells, with IC50 values as low as 210 nM reported .

- Anticonvulsant Activity : A study evaluated several fluorinated quinazolines, including this compound derivatives, for their anticonvulsant properties. Compounds demonstrated significant protection in animal models, with some achieving up to 100% protection in pharmacological tests .

Anticancer Properties

This compound and its derivatives have shown potential in inhibiting cancer cell growth. The following table summarizes key studies and their findings regarding anticancer activity:

| Compound | Target | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| This compound | NSCLC | 0.21 | High |

| Spautin-1 Analogue | EGFR-mutant NSCLC | 0.62 | Moderate |

| Other Derivatives | Various Cancer Lines | Varies | Varies |

Anticonvulsant Activity

Research on the anticonvulsant activity of this compound has yielded promising results. The following table presents data from studies assessing GABA receptor interactions:

| Compound | GABA Concentration (μg/100 mg Brain Tissue) | Effectiveness |

|---|---|---|

| Control | 45.8 ± 5.7 | Baseline |

| 5d (6-Fluoro derivative) | 93 ± 8.42* | Significant increase |

| Clobazam (standard) | 103 ± 5.9 | Reference |

*Significant difference from control (p < 0.001).

GABA Receptor Modulation

The mechanism by which this compound exerts its anticonvulsant effects appears to involve modulation of GABA receptors. Studies indicate that certain derivatives increase GABA levels in the brain, contributing to their protective effects against seizures .

Interaction with Protein Targets

The binding affinity of this compound derivatives to various protein targets has been investigated through molecular modeling studies. These compounds exhibit significant interactions with key residues in target proteins, which may enhance their therapeutic efficacy .

Case Studies

- Non-Small Cell Lung Cancer : A study involving a series of this compound analogues demonstrated their ability to inhibit cell viability in NSCLC lines significantly. The most effective compounds featured halogen substitutions that enhanced binding affinity to the target proteins involved in cancer proliferation .

- Anticonvulsant Studies : In a series of experiments assessing the efficacy of novel fluorinated quinazolines against induced seizures, compounds showed varying degrees of protection, with some achieving complete protection in animal models .

Applications De Recherche Scientifique

Anticancer Activity

6-Fluoroquinazoline derivatives have been extensively studied for their potential as anticancer agents. Various case studies highlight their efficacy against different cancer cell lines, including breast cancer (MCF-7) and osteosarcoma (U-2 OS).

Case Study Insights

- MCF-7 Cell Line : A study demonstrated that 6-fluoro-4-(3-methoxyanilino)quinazoline (LJJ-10) exhibited significant anticancer activity, leading to increased apoptosis in treated cells. The compound enhanced late apoptosis from 0.68% in control cells to 0.81% after 24 hours of treatment .

- U-2 OS Cells : Research indicated that LJJ-10 inhibited migration and invasion of U-2 OS cells by suppressing matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis. This suggests a mechanism where the compound not only inhibits cell proliferation but also prevents cancer spread .

Kinase Inhibition

The inhibition of specific kinases is another critical application of this compound derivatives. These compounds have shown promise as selective inhibitors for various kinases involved in cancer progression.

Research Findings

- A study evaluated the kinase inhibitory activity of several this compound derivatives against Aurora A kinase, revealing that modifications such as halogen substitutions significantly enhanced their inhibitory potency. The most potent derivative exhibited an IC50 value of 168.78 µM, indicating its potential as a lead compound for further development .

- Molecular docking studies have elucidated the binding interactions between these compounds and target kinases, providing insights into their mechanisms of action at the molecular level .

Antiviral Properties

In addition to anticancer applications, this compound has demonstrated antiviral activity against several viruses.

Case Study Highlights

- Derivatives similar to this compound have been identified as effective inhibitors of Chikungunya virus replication, demonstrating a dose-dependent reduction in viral protein levels during screening assays. This suggests potential therapeutic applications in treating viral infections.

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural features. The presence of fluorine and other substituents can enhance its reactivity and interaction with biological targets.

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits growth and induces apoptosis in cancer cell lines | Increased late apoptosis in MCF-7; inhibited migration in U-2 OS cells |

| Kinase Inhibition | Selective inhibition of kinases involved in cancer progression | Potent Aurora A kinase inhibitors with significant binding interactions |

| Antiviral | Inhibitory effects against viral replication | Effective against Chikungunya virus with dose-dependent activity |

Propriétés

IUPAC Name |

6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDVMJEMZLFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663980 | |

| Record name | 6-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-44-8 | |

| Record name | 6-Fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What structural features of 6-fluoroquinazolines contribute to their dual inhibitory activity against TNF-α production and T cell proliferation?

A1: Research by [] investigated the structure-activity relationship of 6-fluoroquinazolines. They found that the presence of a 3,4-(methylenedioxy)phenyl moiety at the C(4)-position of the quinazoline ring, along with a 7-(1-piperazino) group, was crucial for exhibiting both inhibitory activities. Compound 7a, possessing these structural features, demonstrated efficacy in inhibiting TNF-α production and T cell proliferation in vitro and showed anti-inflammatory effects in a rat model of adjuvant arthritis [].

Q2: How effective are 6-fluoroquinazoline derivatives as antifungal agents compared to existing treatments?

A2: A study by [] designed and synthesized a series of 1,3,4-oxa(thia)diazole derivatives containing a this compound moiety. Several compounds exhibited promising antifungal activity against Gibberella zeae, Cytospora mandshurica, and Colletotrichum gloeosporioides. Notably, compounds 6b, 6d, 6t, 6v, and 6x displayed greater than 55% inhibition against Gibberella zeae at 50 µg/mL, outperforming the control agent Hymexazol (51% inhibition). Furthermore, compound 6v exhibited a remarkable 72% inhibition rate against Colletotrichum gloeosporioides at 50 µg/mL, exceeding Hymexazol's 70% inhibition []. This highlights the potential of this compound derivatives as potent antifungal agents.

Q3: What spectroscopic techniques are commonly employed for the structural characterization of novel this compound derivatives?

A3: Researchers utilize a combination of spectroscopic techniques to confirm the synthesis and structural identity of novel this compound compounds. For instance, [] employed ¹H NMR, IR spectroscopy, and elemental analysis. Specifically, ¹H NMR analysis revealed a characteristic single peak in the δ 9.74~9.79 ppm region, indicative of the -NH proton at the 4-position of the quinazoline ring []. Furthermore, IR spectroscopy confirmed the formation of the target compounds by the presence of a peak in the 3618~3278 cm⁻¹ region, corresponding to the N-H stretching vibration [].

Q4: Are there crystallographic studies available for any of the synthesized this compound compounds?

A4: Yes, in addition to spectroscopic characterization, [] employed single-crystal X-ray diffraction analysis to confirm the structures of compounds 6i and 8x. This technique provided detailed three-dimensional structural information, offering valuable insights into the molecular geometry and arrangement of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.